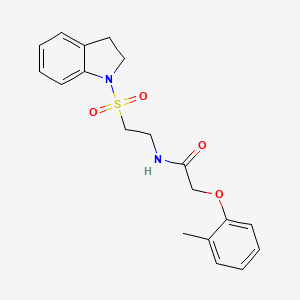

N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide, also known as Sunitinib, is a small molecule drug that inhibits receptor tyrosine kinases. It is used in the treatment of various types of cancer, including gastrointestinal stromal tumors, renal cell carcinoma, and pancreatic neuroendocrine tumors.

Scientific Research Applications

Anticancer Potential

Research has shown that sulfonamide-derived isatins, which are structurally related to N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide, exhibit significant cytotoxic effects against hepatocellular carcinoma (HCC) cell lines. These compounds have demonstrated promising anticancer properties by inhibiting angiogenic markers and affecting various cancer hallmarks, including apoptosis, anti-angiogenesis, and anti-invasion activities. Compounds such as 3-hydroxy-3-(2-oxo-2-(p-tolyl)ethyl)-5-(piperidin-1-ylsulfonyl)indolin-2-one have been highlighted for their high safety margin and potential for HCC management (Eldeeb et al., 2022).

Anion Coordination and Structural Analysis

Another aspect of research involves exploring the spatial orientations and coordination capabilities of amide derivatives, including those structurally similar to N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide. Studies on compounds like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide have revealed interesting tweezer-like geometries and channel-like structures through self-assembly, providing insights into their potential applications in material science and molecular engineering (Kalita & Baruah, 2010).

Antimicrobial Activity

The synthesis and characterization of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives have also been conducted, demonstrating promising antibacterial and antifungal activities against various pathogenic microorganisms. Such findings suggest potential applications of these compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Chemosensory Applications

Research into 2-(quinolin-4-yloxy)acetamides, a related class of compounds, has highlighted their activity against Mycobacterium tuberculosis, including drug-resistant strains. These findings indicate potential applications in the development of new antitubercular agents, showing promise for future tuberculosis treatment options (Pissinate et al., 2016).

properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-15-6-2-5-9-18(15)25-14-19(22)20-11-13-26(23,24)21-12-10-16-7-3-4-8-17(16)21/h2-9H,10-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAPXFKYRYBLEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

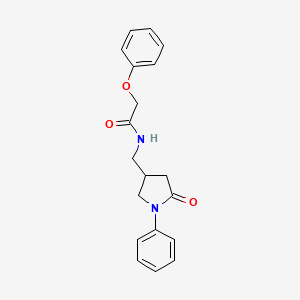

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2661692.png)

![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]pyrrolidin-2-one](/img/structure/B2661693.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2661696.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone](/img/structure/B2661698.png)

![1-(2-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2661701.png)

![5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2661702.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide](/img/structure/B2661703.png)

![Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2661707.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2661708.png)